![molecular formula C21H28N2O2 B3852280 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B3852280.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol
Vue d'ensemble
Description
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol, commonly known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1997 by scientists at Merck & Co. as part of their research on dopamine receptors. Since then, L-745,870 has been extensively studied for its potential applications in the field of neuroscience.
Mécanisme D'action
L-745,870 works by selectively blocking the activity of dopamine D4 receptors. These receptors are found primarily in the prefrontal cortex and limbic system of the brain. They are involved in the regulation of mood, motivation, and reward-related behaviors. By blocking the activity of these receptors, L-745,870 can modulate the release of dopamine in these brain regions and alter behavior.
Biochemical and Physiological Effects:
L-745,870 has been shown to have a number of biochemical and physiological effects. Studies have shown that it can reduce the release of dopamine in the prefrontal cortex and limbic system, leading to a decrease in reward-related behaviors. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter, in these brain regions, leading to a decrease in excitatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of L-745,870 is its selectivity for dopamine D4 receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other dopamine receptor subtypes. However, one limitation of L-745,870 is its relatively low potency. This means that higher doses may be required to achieve the desired effects, which can increase the risk of off-target effects.
Orientations Futures
There are several future directions for research on L-745,870. One area of interest is in the development of more potent and selective dopamine D4 receptor antagonists. This could lead to the development of new drugs for the treatment of addiction and other psychiatric disorders. Another area of interest is in the study of the role of dopamine D4 receptors in other physiological processes, such as learning and memory. Overall, L-745,870 is a valuable tool for studying the role of dopamine D4 receptors in the brain and has the potential to lead to new treatments for a variety of neurological and psychiatric disorders.
Applications De Recherche Scientifique
L-745,870 has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. One of the key areas of research has been in the field of addiction. Studies have shown that dopamine D4 receptors play a crucial role in the development and maintenance of addiction to drugs such as cocaine and heroin. L-745,870 has been used to block the activity of these receptors and study their effects on addiction-related behaviors.
Propriétés
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-4-25-20-10-6-8-18(21(20)24)15-22-11-13-23(14-12-22)19-9-5-7-16(2)17(19)3/h5-10,24H,4,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFJDUSCTJSKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-6-ethoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



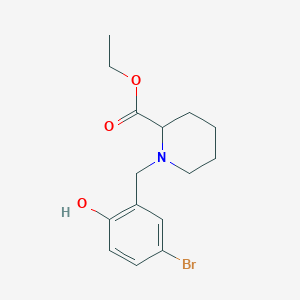
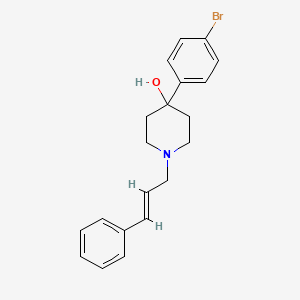
![N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)
![1,1'-[(2-phenylethyl)imino]di(2-propanol)](/img/structure/B3852231.png)
![N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)
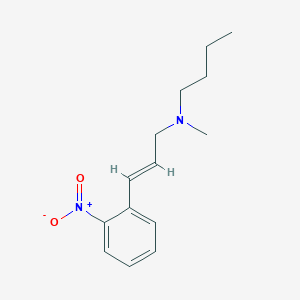
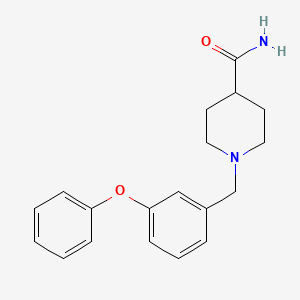
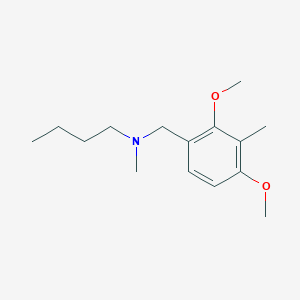
![1,5-dimethyl-2-phenyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852265.png)
![5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852269.png)
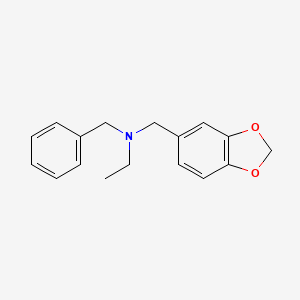
![2-[benzyl(2,4-difluorobenzyl)amino]ethanol](/img/structure/B3852290.png)
![1-[3-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3852297.png)
![2-[benzyl(3-methylbenzyl)amino]ethanol](/img/structure/B3852299.png)